1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RF-489791, also known as PF-00489791, is a small molecule drug that acts as an inhibitor of phosphodiesterase type 5 (PDE5). This compound was initially developed by Pfizer Inc. and has been investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, nervous system diseases, and metabolic disorders .
准备方法
The synthesis of RF-489791 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
化学反应分析
RF-489791 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: It is used to investigate the role of phosphodiesterase type 5 in cellular signaling pathways.
Medicine: It has been explored for its potential therapeutic effects in conditions such as hypertension, diabetic nephropathy, and Raynaud’s phenomenon .
Industry: It is used in the development of new pharmaceuticals and as a tool compound in drug discovery .
作用机制
RF-489791 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, RF-489791 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly beneficial in conditions such as hypertension and pulmonary hypertension .
相似化合物的比较
RF-489791 is similar to other phosphodiesterase type 5 inhibitors, such as sildenafil, tadalafil, and vardenafil. RF-489791 is unique in its long-acting properties and selective inhibition of phosphodiesterase type 5. This makes it a valuable compound for studying the long-term effects of phosphodiesterase inhibition and for developing new therapeutic agents .
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
属性
分子式 |
C21H29N7O4S |
---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H29N7O4S/c1-5-8-23-21-24-16(13-15-12-14(3)7-9-22-15)19-17(25-21)18(20(29)27-33(4,30)31)26-28(19)10-11-32-6-2/h7,9,12H,5-6,8,10-11,13H2,1-4H3,(H,27,29)(H,23,24,25) |
InChI 键 |
SURDYLMBWGNTEY-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC(=C2C(=N1)C(=NN2CCOCC)C(=O)NS(=O)(=O)C)CC3=NC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。